Ethyl 6-bromo-3-chloropyrazine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a heterocyclic organic compound that contains both bromine and chlorine atoms It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 3-chloropyrazine-2-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-chloropyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Ethyl 6-bromo-3-chloropyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-chloropyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- Ethyl 3-chloropyrazine-2-carboxylate
- Ethyl 6-bromo-2-chloropyrazine-3-carboxylate
Uniqueness
Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields .
Properties
Molecular Formula |
C7H6BrClN2O2 |
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Molecular Weight |
265.49 g/mol |
IUPAC Name |
ethyl 6-bromo-3-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3 |
InChI Key |
IRKBPZGHGQPMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1Cl)Br |
Origin of Product |
United States |
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